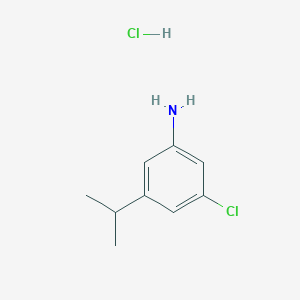
3-Chloro-5-(propan-2-yl)anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(propan-2-yl)anilinehydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and an isopropyl group at the 5-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(propan-2-yl)anilinehydrochloride typically involves the chlorination of 5-(propan-2-yl)aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions
3-Chloro-5-(propan-2-yl)anilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-(propan-2-yl)anilinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-(propan-2-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloroaniline: Lacks the isopropyl group, making it less hydrophobic.
5-(propan-2-yl)aniline: Lacks the chlorine atom, affecting its reactivity and biological activity.
3-Chloro-4-(propan-2-yl)aniline: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
Uniqueness
3-Chloro-5-(propan-2-yl)anilinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.
特性
分子式 |
C9H13Cl2N |
|---|---|
分子量 |
206.11 g/mol |
IUPAC名 |
3-chloro-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6(2)7-3-8(10)5-9(11)4-7;/h3-6H,11H2,1-2H3;1H |
InChIキー |
MCPUGCVSPINCMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)





![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)

![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)



